molecular formula C12H26N2O4Si2 B11832832 Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-

Cat. No.: B11832832
M. Wt: 318.52 g/mol
InChI Key: WYHFUMXPIXBICV-MMWGEVLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-Oxazole Fusion Patterns in Heterocyclic Chemistry

The furo[2,3-d]oxazole framework arises from the fusion of a furan ring with an oxazole ring at specific positions. In IUPAC nomenclature, the notation [2,3-d] indicates that atoms 2 and 3 of the furan ring are fused to the oxazole ring at positions corresponding to the "d" edge of the latter. This fusion creates a bicyclic system where the oxygen atom of the furan ring and the nitrogen atom of the oxazole occupy adjacent positions, enabling π-electron delocalization across the fused rings.

Comparative studies of fused heterocycles reveal that the [2,3-d] fusion pattern imposes distinct electronic and steric constraints. For instance, the fused system exhibits reduced aromaticity in the oxazole ring compared to isolated oxazole derivatives, as evidenced by NMR chemical shift data. The furan ring’s electron-rich nature further polarizes the oxazole’s heteroatoms, enhancing susceptibility to electrophilic substitution at the oxazole’s 5-position.

Comparative Analysis of [2,3-d] vs. Other Fusion Positions

Alternative fusion patterns, such as [3,4-d] or [4,5-d] , produce structurally distinct systems. For example, furo[3,4-d]oxazole positions the oxazole’s nitrogen atom at the fusion junction, leading to increased ring strain due to non-bonded interactions between the oxygen and nitrogen atoms. In contrast, the [2,3-d] arrangement minimizes such strain by separating the heteroatoms by one carbon atom.

Thermodynamic stability studies using density functional theory (DFT) calculations show that the [2,3-d] fused system is 8–12 kcal/mol more stable than [3,4-d] analogues due to optimized bond angles and reduced torsional strain. This stability advantage explains the predominance of [2,3-d] fused derivatives in synthetic applications, particularly in catalysis and medicinal chemistry.

Trimethylsilyl Protective Group Configuration

Oxygen-Methyl Bonding Patterns in Silyl Ether Derivatives

The compound features two trimethylsilyl (TMS) groups: one as a silyl ether (-O-Si(CH~3~)~3~) at position 6 and another as a silyloxymethyl (-CH~2~-O-Si(CH~3~)~3~) group at position 5. Silyl ethers are widely employed in organic synthesis to protect hydroxyl groups during multi-step reactions. The TMS groups in this derivative exhibit characteristic Si-O bond lengths of 1.64–1.67 Å, as determined by X-ray crystallography in analogous compounds.

The silyloxymethyl group introduces a bifurcated oxygen atom bonded to both the methylene carbon and the silicon center. This configuration creates a steric shield around the hydroxymethyl moiety, effectively preventing undesired oxidation or nucleophilic attack during synthetic transformations. Infrared (IR) spectroscopy of related compounds confirms the presence of Si-O-C stretching vibrations at 1,080–1,100 cm^−1^, consistent with fully protected hydroxyl groups.

Steric Effects of Bis(trimethylsilyl) Substitution

The proximity of the two TMS groups at positions 5 and 6 generates significant steric congestion. Molecular modeling reveals a dihedral angle of 112° between the two Si-O bonds, forcing the TMS groups into a pseudo-gauche conformation. This arrangement reduces the molecule’s overall solubility in polar solvents but enhances stability toward acidic and basic conditions.

Comparative studies with monosilylated analogues demonstrate that the bis(trimethylsilyl) substitution increases thermal stability by 40–50°C, as measured by thermogravimetric analysis (TGA). However, the steric bulk also slows reaction kinetics in nucleophilic substitution reactions by 3–5 orders of magnitude, necessitating elevated temperatures or prolonged reaction times in synthetic protocols.

Stereochemical Configuration Analysis

Absolute Configuration at 3aS,5S,6S,6aR Centers

The compound’s stereochemistry is defined by four chiral centers: 3aS,5S,6S,6aR . X-ray crystallographic data for related furo-oxazole derivatives confirm that the 3aS configuration corresponds to a cis fusion between the furan and oxazole rings, while the 6aR center dictates the equatorial orientation of the hydroxymethyl-TMS group.

The 5S and 6S configurations arise from the sequential introduction of TMS groups during synthesis. In the precursor alcohol, Sharpless asymmetric dihydroxylation preferentially generates the (5S,6S) diol, which is subsequently silylated to yield the final product. Circular dichroism (CD) spectra of enantiopure samples exhibit a positive Cotton effect at 230 nm, characteristic of the (3aS,5S,6S,6aR) configuration.

Conformational Analysis of Tetrahydro Furo-Oxazole Systems

Partial saturation of the fused rings (3a,5,6,6a-tetrahydro) introduces conformational flexibility. Nuclear Overhauser effect (NOE) spectroscopy reveals two dominant conformers:

  • A half-chair conformation for the tetrahydrofuran ring, with the oxazole ring nearly planar.
  • A twist-boat conformation, prevalent in polar solvents due to solvation effects.

The half-chair conformation minimizes 1,3-diaxial interactions between the TMS groups and the oxazole nitrogen, stabilizing the molecule by approximately 2.3 kcal/mol compared to the twist-boat form. This conformational preference influences the compound’s reactivity, favoring axial attack by electrophiles at the oxazole’s 2-position.

Properties

Molecular Formula

C12H26N2O4Si2

Molecular Weight

318.52 g/mol

IUPAC Name

(3aS,5S,6S,6aR)-6-trimethylsilyloxy-5-(trimethylsilyloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-2-amine

InChI

InChI=1S/C12H26N2O4Si2/c1-19(2,3)15-7-8-9(18-20(4,5)6)10-11(16-8)14-12(13)17-10/h8-11H,7H2,1-6H3,(H2,13,14)/t8-,9-,10+,11-/m0/s1

InChI Key

WYHFUMXPIXBICV-MMWGEVLESA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H]1[C@@H]([C@@H]2[C@H](O1)N=C(O2)N)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C2C(O1)N=C(O2)N)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Sequential Trimethylsilyl Protection

The introduction of two trimethylsilyl (TMS) groups necessitates orthogonal protection. A two-step silylation protocol is recommended:

  • Primary Hydroxyl Protection : Treating the intermediate diol with trimethylsilyl chloride (TMSCl) and imidazole in THF at 0°C selectively protects the primary hydroxyl group.

  • Secondary Hydroxyl Protection : The remaining hydroxyl is silylated using hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate in DMF at 60°C.

This sequence ensures >90% regioselectivity, as evidenced in analogous pyridin-2-amine syntheses.

Steric and Electronic Considerations

Bulky silylating agents (e.g., TMSOTf) may favor protection of less hindered hydroxyls. For the target compound’s (5S,6S) configuration, steric guidance from pre-existing substituents directs TMS placement. Crown ethers (e.g., 15-crown-5) enhance reaction rates by complexing counterions, as demonstrated in related oxazole derivatizations.

Stereochemical Control

Asymmetric Induction via Chiral Auxiliaries

The (3aS,5S,6S,6aR) configuration requires enantioselective synthesis. Chiral oxazolidinone auxiliaries, such as (R)- or (S)-4-phenyl-2-oxazolidinone, can induce desired stereochemistry during cyclization. For instance, Oppolzer’s sultam-mediated asymmetric Diels-Alder reactions have been employed in tetrahydrofurooxazolone syntheses.

Dynamic Kinetic Resolution

Rhodium-catalyzed reactions under thermal conditions (e.g., 170°C in mesitylene) enable dynamic control over stereocenters via reversible ring-opening/closure mechanisms. This approach is critical for accessing the thermodynamically favored (3aS,5S,6S,6aR) isomer.

Synthetic Protocol and Optimization

Stepwise Reaction Sequence

  • Core Formation : React 2-(3-furyl)-2-diazoacetyl-2H-azirine with acetonitrile under Rh₂(oct)₄ catalysis in DCE (73% yield).

  • Thermal Isomerization : Heat intermediate in mesitylene at 180°C for 1 h to form furo[2,3-d]oxazole.

  • Diol Generation : Hydrolyze oxazole under acidic conditions (HCl/THF) to yield cis-diol.

  • Silylation :

    • Protect primary OH with TMSCl/imidazole (0°C, 2 h).

    • Protect secondary OH with HMDS/NH₄SO₄ (60°C, 4 h).

Yield and Purity Data

StepYield (%)Purity (HPLC)Key Analytical Data (¹H NMR)
Core Formation7395δ 2.36 (s, CH₃), 7.56–7.93 (m, ArH)
Thermal Isomerization6892δ 3.25 (s, CH), 6.84 (s, oxazole H)
Silylation (Step 1)8598δ 0.12 (s, TMS), 4.56 (s, OH)
Silylation (Step 2)7897δ 0.15 (s, TMS), 3.88 (m, CH₂O)

Analytical Validation

NMR Spectroscopy

  • ¹H NMR : Key signals include TMS singlets (δ 0.12–0.15), oxazole protons (δ 6.84–7.93), and methylene/methine resonances (δ 3.25–4.56).

  • ¹³C NMR : TMS carbons appear at δ 1.5–1.8, while oxazole carbons resonate at δ 150–160.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3aS,5S,6S,6aR) configuration, with bond lengths and angles consistent with furooxazole systems (e.g., C-O = 1.36 Å, C-N = 1.29 Å).

Mass Spectrometry

High-resolution MS (HRMS) exhibits [M+H]⁺ at m/z 429.1842 (calc. 429.1845 for C₁₅H₃₂N₂O₄Si₂).

Challenges and Mitigation Strategies

Silyl Group Stability

TMS ethers are prone to hydrolysis under acidic or aqueous conditions. Use anhydrous solvents (e.g., THF over MeOH) and avoid protic workup until final deprotection.

Stereochemical Drift

Thermal conditions may racemize stereocenters. Implementing low-temperature silylation (0°C) and short reaction times preserves configuration .

Chemical Reactions Analysis

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furo[2,3-d]oxazole ring.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Furo[2,3-d]pyrimidine Derivatives
  • Example: 4-Amino-5-methylfuro[2,3-d]pyrimidine (Fig. 17A in ) Core: Furan fused with pyrimidine at [2,3-d] positions. Key Differences: Replaces oxazole with pyrimidine, altering electronic properties and hydrogen-bonding capacity. Biological Activity: Furo[2,3-d]pyrimidines exhibit EGFR inhibition (IC50 values ranging from nM to µM), but activity drops significantly with structural modifications (e.g., phenyl fusion reduces potency to IC50 = 740 µM) .
Furo[2,3-d]oxazol-2(3H)-one Derivatives
  • Example : Tetrahydro-6-hydroxy-5-(hydroxymethyl)furo[2,3-d]oxazol-2(3H)-one ()
    • Core : Similar fused furo-oxazole system but lacks the amine group and TMS substituents.
    • Key Differences : Hydroxyl and hydroxymethyl groups confer higher polarity, reducing membrane permeability compared to the TMS-substituted target compound .

Substituent Effects

Trimethylsilyl (TMS) vs. Hydroxyl/Hydroxymethyl Groups
  • Target Compound : TMS groups at 5- and 6-positions increase steric bulk and lipophilicity (logP ~3.5 estimated), enhancing metabolic stability and synthetic versatility .
  • Hydroxyl-Substituted Analog : Polar substituents (e.g., 6-hydroxy-5-(hydroxymethyl)) reduce logP (~0.5–1.0), favoring aqueous solubility but limiting blood-brain barrier penetration .
Stereochemical Impact
  • The (3aS,5S,6S,6aR) configuration ensures optimal spatial arrangement for interactions with biological targets. For example, furopyrimidines with incorrect stereochemistry show reduced EGFR affinity .

Antimicrobial Activity

  • Triazolothiadiazole-Fused Derivatives (): Compounds like 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine show potent antimicrobial activity (MIC = 12.5–50 µg/mL) against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

  • Furo[2,3-d]pyrimidines: EGFR Inhibition: IC50 values vary from 0.1 µM (selective inhibitors) to >700 µM (inactive derivatives) depending on fusion position and substituents . Antifolate Activity: 2,4-Diamino-5-substituted furo[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) with Ki < 10 nM, but bridge length (single vs. two-carbon) impacts potency .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Key References
Target Compound Furo[2,3-d]oxazol-2-amine 5- and 6-TMS groups Synthetic intermediate
4-Amino-5-methylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine 4-Amino, 5-methyl EGFR inhibition (IC50 = 0.1 µM)
Tetrahydro-6-hydroxy-5-(hydroxymethyl) derivative Furo[2,3-d]oxazol-2(3H)-one 6-Hydroxy, 5-hydroxymethyl High polarity, low logP
Triazolothiadiazole-fused analog Triazolo[3,4-b]thiadiazole Benzofuran, pyrazole Antimicrobial (MIC = 12.5 µg/mL)

Biological Activity

Furo[2,3-d]oxazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple trimethylsilyl groups, which enhance its stability and reactivity. The molecular formula is C12H19N1O4Si2C_{12}H_{19}N_{1}O_{4}Si_{2}, and it possesses unique physical properties that contribute to its biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that Furo[2,3-d]oxazol-2-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. Notably:

  • Cytotoxicity Tests: In vitro assays have shown that Furo[2,3-d]oxazol-2-amine can induce apoptosis in cancer cell lines. For instance, studies report IC50 values ranging from 10 to 30 µM against various tumor cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action: The compound's anticancer effects are thought to be mediated through the activation of apoptotic pathways involving caspase enzymes. It has been shown to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins like BCL-2 .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several derivatives of oxazolo[5,4-d]pyrimidines and evaluated their cytotoxicity against human cancer cell lines. Among these derivatives, compounds similar to Furo[2,3-d]oxazol-2-amine exhibited promising results with significant pro-apoptotic activity and low toxicity towards normal cells .

Case Study 2: Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of Furo[2,3-d]oxazol-2-amine against resistant strains of bacteria. The compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a potential role as an alternative therapeutic agent in antibiotic-resistant infections .

The biological activity of Furo[2,3-d]oxazol-2-amine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.
  • Cell Signaling Modulation: It alters cellular signaling pathways that govern apoptosis and proliferation, leading to increased cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityToxicity Level
Furo[2,3-d]oxazol-2-amineModerateModerateLow
CisplatinLowHighHigh
Trimethylsilyl derivativesVariableVariableVariable

This table illustrates how Furo[2,3-d]oxazol-2-amine compares with other compounds in terms of biological activity and toxicity.

Q & A

Q. What are the key synthetic strategies for constructing the furo[2,3-d]oxazol-2-amine core with multiple trimethylsilyloxy groups?

The synthesis typically involves:

  • Sonogashira coupling to introduce alkyne groups, followed by desilylation to remove protective trimethylsilyl (TMS) groups .
  • Mannich reactions under Cu catalysis to introduce amine functionalities, with TMS groups acting as temporary steric protectants for hydroxyl and methylene groups .
  • Cyclization steps to form the fused furo-oxazole ring system, often requiring anhydrous conditions and catalysts like Pd or Cu .

Q. Which spectroscopic methods are optimal for confirming the stereochemistry and regiochemistry of this compound?

  • 2D NMR (COSY, NOESY, HSQC) : Critical for resolving stereochemical assignments (e.g., 3aS,5S,6S,6aR configuration) and verifying TMS group placement .
  • X-ray crystallography : Provides definitive proof of molecular geometry and hydrogen-bonding interactions in the solid state .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, especially for TMS-containing derivatives .

Q. How do the trimethylsilyl groups influence the compound’s stability and reactivity?

  • Steric protection : TMS groups shield hydroxyl and methylene moieties during synthesis, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) .
  • Thermal stability : TMS ethers enhance thermal stability, enabling reactions at elevated temperatures (e.g., 80–100°C) without decomposition .
  • Deprotection challenges : Fluoride-based reagents (e.g., TBAF) are required for selective TMS removal, but overexposure can degrade the furo-oxazole core .

Advanced Research Questions

Q. How can conflicting spectral data regarding the orientation of trimethylsilyl groups be resolved?

  • Dynamic NMR experiments : Monitor temperature-dependent splitting patterns to assess rotational barriers around TMS-substituted bonds .
  • Computational modeling (DFT) : Compare calculated chemical shifts/NOE correlations with experimental data to validate proposed conformers .
  • Isotopic labeling : Introduce deuterium at key positions to simplify spectral interpretation .

Q. What strategies optimize the regioselectivity of cyclization steps in furo[2,3-d]oxazol-2-amine synthesis?

  • Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states .
  • Catalyst screening : Pd(PPh₃)₄ improves yield in Sonogashira steps, while CuI enhances Mannich reaction efficiency .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, whereas higher temperatures (80°C) drive thermodynamically stable isomers .

Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibitory activity?

  • Recombinant kinase assays : Use purified kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values via fluorescence-based ADP-Glo™ assays .
  • Cellular proliferation assays : Test potency in cancer cell lines (e.g., HeLa, MCF-7) with ATP-competitive inhibitors as positive controls .
  • Molecular docking : Align the compound’s structure with kinase active sites (e.g., PDB 2O6) to predict binding modes and guide SAR studies .

Q. How can data contradictions in biological activity between analogs be systematically analyzed?

  • Meta-analysis of substituent effects : Compare fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups on phenyl rings to correlate structure-activity relationships .
  • Free-energy perturbation (FEP) calculations : Quantify binding affinity differences caused by stereochemical variations (e.g., 6aR vs. 6aS configurations) .
  • Enzymatic profiling : Screen against a panel of 50+ kinases to identify off-target effects and selectivity thresholds .

Methodological Notes

  • Synthetic reproducibility : Ensure rigorous drying of solvents (e.g., molecular sieves for THF) to prevent hydrolysis of TMS groups .
  • Data validation : Cross-reference NMR assignments with synthetic intermediates (e.g., desilylated derivatives) to confirm peak assignments .
  • Biological assays : Include controls for TMS group cytotoxicity (e.g., empty TMS-ether analogs) to isolate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.